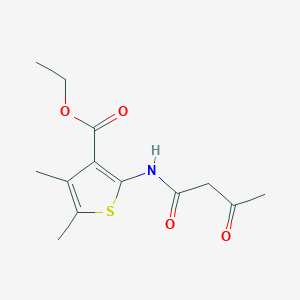

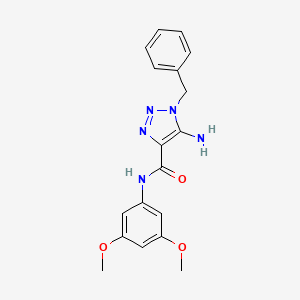

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

- A study by Ferrini et al. (2015) developed a ruthenium-catalyzed protocol for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, overcoming the limitations posed by the Dimroth rearrangement. This methodology enables the preparation of peptidomimetics and biologically active compounds featuring the triazole scaffold, demonstrating versatility in synthetic applications (Ferrini et al., 2015).

Dimroth Rearrangement Studies

- Albert explored the transformation of 4-amino-3-benzyl-1,2,3-triazole and its derivatives in basic solutions, leading to equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole derivatives. This study highlights the synthetic potential and challenges associated with triazole compounds, including strategies to manipulate equilibria for preparative purposes (Albert).

Synthesis of 5-Hydroxy- and 5-Sulfanyl-Substituted Derivatives

- Kemskiy et al. (2018) reported on the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines, demonstrating the chemical versatility of triazole derivatives in generating functionally diverse compounds (Kemskiy et al., 2018).

Biologically Active Compounds

Antiviral Activities

- Novel benzamide-based 5-aminopyrazoles and their fused heterocycles synthesized from similar triazole precursors showed remarkable antiavian influenza virus activity, highlighting the potential of triazole derivatives in developing antiviral agents (Hebishy et al., 2020).

Anticancer Agents

- The synthesis and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, related to triazole chemistry, demonstrated potential as anticancer agents. This study underlines the significance of triazole derivatives in medicinal chemistry and drug development (Butler et al., 2013).

Propiedades

IUPAC Name |

5-amino-1-benzyl-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-14-8-13(9-15(10-14)26-2)20-18(24)16-17(19)23(22-21-16)11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZEWSWFFHYCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)

![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)

![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)